molecular formula C48H80N2O3 B14448084 N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide CAS No. 76750-15-7

N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide

Cat. No.: B14448084
CAS No.: 76750-15-7
M. Wt: 733.2 g/mol
InChI Key: QYHLNUAGGIDTDM-UHFFFAOYSA-N
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Description

Bis[4-(stearoylamino)phenyl] ether is an organic compound characterized by the presence of two stearoylamino groups attached to a phenyl ether backbone. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(stearoylamino)phenyl] ether typically involves the reaction of 4-aminophenyl ether with stearoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine group of 4-aminophenyl ether and the acyl chloride group of stearoyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of Bis[4-(stearoylamino)phenyl] ether may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(stearoylamino)phenyl] ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ether moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl ethers.

Scientific Research Applications

Bis[4-(stearoylamino)phenyl] ether has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of Bis[4-(stearoylamino)phenyl] ether involves its interaction with cellular membranes due to its amphiphilic nature. The stearoylamino groups can insert into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The phenyl ether backbone may also interact with specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis[4-(aminophenoxy)phenyl] ether: Similar structure but with amino groups instead of stearoylamino groups.

    Bis[4-(methoxyphenyl)phenyl] ether: Contains methoxy groups instead of stearoylamino groups.

    Bis[4-(hydroxyphenyl)phenyl] ether: Contains hydroxy groups instead of stearoylamino groups.

Uniqueness

Bis[4-(stearoylamino)phenyl] ether is unique due to the presence of long-chain stearoylamino groups, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring interaction with lipid membranes or hydrophobic environments.

Properties

CAS No.

76750-15-7

Molecular Formula

C48H80N2O3

Molecular Weight

733.2 g/mol

IUPAC Name

N-[4-[4-(octadecanoylamino)phenoxy]phenyl]octadecanamide

InChI

InChI=1S/C48H80N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(51)49-43-35-39-45(40-36-43)53-46-41-37-44(38-42-46)50-48(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34H2,1-2H3,(H,49,51)(H,50,52)

InChI Key

QYHLNUAGGIDTDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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